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Compound of Interest

Compound Name: 2,3-Dibromopyridine

Cat. No.: B049186

Introduction

2,3-Dibromopyridine is a halogenated heterocyclic compound widely recognized as a crucial
intermediate in organic synthesis.[1][2] Its unique structure, featuring two bromine atoms at
adjacent positions on the pyridine ring, allows for selective and sequential functionalization.
This property makes it an exceptionally versatile building block for creating complex molecular
architectures. In medicinal chemistry, the pyridine scaffold is a privileged structure found in
numerous biologically active compounds and approved drugs.[3][4] The ability to introduce
diverse substituents onto the 2,3-dibromopyridine core through modern cross-coupling
reactions enables the synthesis of novel drug candidates for a range of therapeutic areas,
including oncology and inflammation.[1][5]

Physicochemical Properties

Property Value Reference
Molecular Formula CsHsBrzN [1]
Molecular Weight 236.89 g/mol [6]

White to light yellow crystalline
Appearance [1]

powder
Melting Point 56-60 °C [6]
CAS Number 13534-89-9 [1]
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Key Synthetic Transformations and Protocols

2,3-Dibromopyridine serves as an excellent substrate for various palladium-catalyzed cross-
coupling reactions, which are fundamental transformations in modern drug discovery. The
differential reactivity of the bromine atoms can be exploited to achieve selective mono- or di-
substitution, providing access to a wide array of derivatives.
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Caption: Versatility of 2,3-dibromopyridine in synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the
bromopyridine and various boronic acids or esters.[7][8] This reaction is instrumental in
synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically
active molecules.[5][8]

Quantitative Data for Suzuki-Miyaura Coupling
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Note: Data is generalized from protocols for di-bromopyridines.[5][7]

Experimental Protocol: Mono-arylation of 2,3-Dibromopyridine

e Materials: 2,3-Dibromopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Palladium(ll)
acetate (Pd(OAc)z2) (2 mol%), SPhos (4 mol%), Potassium phosphate (KsPOa4) (2.0 equiv),

Anhydrous Toluene, Degassed Water.

e Procedure:

o To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-

dibromopyridine, arylboronic acid, Pd(OAc)z, SPhos, and KsPOa.

o Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

o Seal the flask and heat the mixture to 100 °C with vigorous stirring.

o Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete
within 12-18 hours.
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o Upon completion, cool the reaction to room temperature. Dilute with water and extract with
an organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired
mono-arylated pyridine.[7]
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp?)-C(sp) bond, linking the pyridine
ring to a terminal alkyne.[9][10] This reaction is highly valuable for synthesizing precursors to
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various heterocyclic systems and as a method for introducing rigid linkers in drug design.[10]

Quantitative Data for Sonogashira Coupling of Amino-bromopyridines
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Source: Data from a study on 2-amino-3-bromopyridines.[10]

Experimental Protocol: Sonogashira Coupling of a 2,3-Dibromopyridine Derivative
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» Materials: 2,3-Dibromopyridine derivative (1.0 equiv), Terminal alkyne (1.2 equiv),
Pd(CFsCOO0):z (2.5 mol%), Triphenylphosphine (PPhs) (5.0 mol%), Copper(l) iodide (Cul)
(5.0 mol%), Triethylamine (EtsN), Anhydrous DMF.[10]

e Procedure:

o In a nitrogen-flushed round-bottom flask, dissolve Pd(CFsCOO)z, PPhs, and Cul in
anhydrous DMF and stir for 30 minutes at room temperature.[10]

o Add the 2,3-dibromopyridine derivative, the terminal alkyne, and triethylamine to the
flask.

o Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring the reaction by TLC.
[10]

o After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 10
mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o Purify the residue by silica gel column chromatography to obtain the alkynylated product.
[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of C-N bonds.[12] It has become a premier method for synthesizing aryl amines from
aryl halides, offering broad substrate scope and functional group tolerance, which is critical in
the synthesis of pharmaceutical compounds.[12]

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
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Note: Data generalized from protocols for 2-bromopyridines.[13][14]

Experimental Protocol: Mono-amination of 2,3-Dibromopyridine

e Materials: 2,3-Dibromopyridine (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g.,
[Pdz(dba)s], 1-2 mol%), Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), Sodium tert-
butoxide (NaOtBu) (1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene or Dioxane).[15]

[13]

e Procedure:

[¢]

palladium precatalyst, phosphine ligand, and NaOtBu.[15]

[¢]

[¢]

followed by the amine via syringe.

[¢]

Add the 2,3-dibromopyridine to the flask.

Heat the reaction mixture to 80-110 °C with vigorous stirring.

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the

Seal the flask, remove it from the glovebox, and add the anhydrous, degassed solvent
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o Monitor the reaction's progress by TLC or GC-MS.
o Once the starting material is consumed, cool the reaction to room temperature.

o Quench the reaction with water or saturated aqueous ammonium chloride. Extract the
product with an appropriate organic solvent.

o Dry the combined organic extracts, concentrate, and purify by flash column
chromatography.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Applications in Medicinal Chemistry: Targeting
Disease Pathways

Derivatives of 2,3-dibromopyridine are integral to the synthesis of compounds with significant
therapeutic potential. A notable application is in the development of anticancer agents, such as
analogues of Combretastatin A-4, which function as potent inhibitors of tubulin polymerization.

[5]
Example: Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) is a natural product that targets the colchicine binding site on [3-
tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately,
apoptosis in cancer cells.[5] By replacing the central olefin bridge of CA-4 with a pyridine ring,
synthesized via sequential Suzuki coupling of a dibromopyridine precursor, researchers have
developed novel analogues with potent antitumor activity.[5]
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Mechanism of Action
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Caption: Inhibition of tubulin polymerization by CA-4 analogues.

This strategic use of 2,3-dibromopyridine allows for the creation of structurally diverse
libraries of compounds for screening against various biological targets, underscoring its
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importance as a key building block for drug discovery professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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